dimethyl (3-methyl-2-oxobutyl)phosphonate
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Overview
Description
Dimethyl (3-methyl-2-oxobutyl)phosphonate is an organophosphorus compound with the chemical formula C7H15O4P It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a 3-methyl-2-oxobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3-methyl-2-oxobutyl)phosphonate typically involves the reaction of dimethyl phosphite with an appropriate ketone or aldehyde under acidic or basic conditions. One common method is the Michaelis-Arbuzov reaction, where dimethyl phosphite reacts with a halogenated ketone or aldehyde to form the desired phosphonate compound. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides or phosphines.
Substitution: Amino or thiol-substituted phosphonates.
Scientific Research Applications
Dimethyl (3-methyl-2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research explores its use as a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl (3-methyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways, leading to changes in cellular functions and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the 3-methyl-2-oxobutyl moiety.
Diethyl (3-methyl-2-oxobutyl)phosphonate: Similar but with ethyl groups instead of methyl groups.
Dimethyl (2-oxopropyl)phosphonate: Similar but with a different alkyl group attached to the phosphonate.
Uniqueness
Dimethyl (3-methyl-2-oxobutyl)phosphonate is unique due to the presence of the 3-methyl-2-oxobutyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
58009-93-1 |
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Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-methylbutan-2-one |
InChI |
InChI=1S/C7H15O4P/c1-6(2)7(8)5-12(9,10-3)11-4/h6H,5H2,1-4H3 |
InChI Key |
BIIUEEHQYBFXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CP(=O)(OC)OC |
Purity |
95 |
Origin of Product |
United States |
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